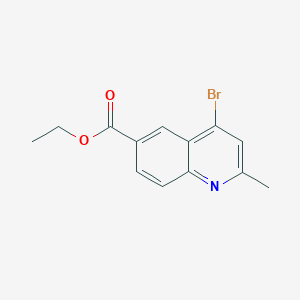

Ethyl 4-bromo-2-methylquinoline-6-carboxylate

Description

Ethyl 4-bromo-2-methylquinoline-6-carboxylate is a heterocyclic compound featuring a quinoline backbone substituted with a bromine atom at position 4, a methyl group at position 2, and an ethyl ester at position 6. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom acts as an electron-withdrawing group, influencing reactivity in substitution reactions, while the ethyl ester enhances lipophilicity, affecting pharmacokinetic profiles .

Properties

Molecular Formula |

C13H12BrNO2 |

|---|---|

Molecular Weight |

294.14 g/mol |

IUPAC Name |

ethyl 4-bromo-2-methylquinoline-6-carboxylate |

InChI |

InChI=1S/C13H12BrNO2/c1-3-17-13(16)9-4-5-12-10(7-9)11(14)6-8(2)15-12/h4-7H,3H2,1-2H3 |

InChI Key |

NQUSUGWUIJSQKA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The esterification proceeds via protonation of the carboxylic acid’s hydroxyl group, followed by nucleophilic attack by ethanol. Sulfuric acid acts as both catalyst and dehydrating agent. Key parameters include:

-

Molar ratio : A 1:5 molar excess of ethanol ensures complete conversion.

-

Temperature : Reflux conditions (≈78°C for ethanol) balance reaction rate and side-product formation.

-

Acid strength : Concentrated sulfuric acid (≥95%) outperforms weaker acids like HCl in yield.

Cyclization of 3-(4-Bromoaniline) Ethyl Acrylate Derivatives

Alternative routes construct the quinoline core through cyclization. A Chinese patent (CN106432073B) describes synthesizing 6-bromo-4-chloroquinoline via intermediates applicable to the target compound. Adapting this method:

Synthesis of 3-(4-Bromoaniline) Ethyl Acrylate

4-Bromoaniline reacts with ethyl propiolate in methanol at 30–50°C under nitrogen, forming 3-(4-bromoaniline) ethyl acrylate. While yields are unreported for this specific intermediate, analogous reactions achieve >70% efficiency.

Cyclization to 6-Bromoquinoline-4(1H)-One

Heating the acrylate in diphenyl ether at 200–220°C induces cyclization. For example, 78 g of acrylate in 150 mL diphenyl ether at 200°C for 2 hours yields 50 g (77%) of 6-bromoquinoline-4(1H)-one. The methyl group at position 2 could be introduced by substituting 4-bromoaniline with 4-bromo-2-methylaniline, though this modification’s feasibility requires validation.

Esterification and Functionalization

Phosphorus trichloride-mediated chlorination (92.6% yield) could be replaced by esterification. Reacting 6-bromo-2-methylquinoline-4-ol with ethyl chloroformate in basic conditions might install the carboxylate group.

Bromination of Hydroxyquinoline Precursors

Ambeed’s synthesis of ethyl 4-bromo-6-methoxyquinoline-3-carboxylate suggests a bromination pathway adaptable to the target molecule:

Phosphorus Tribromide-Mediated Bromination

Treating ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with PBr₃ in DMF at 0–20°C introduces bromine. For analogous compounds, this method achieves 78–95% yields depending on stoichiometry. Critical factors include:

-

Solvent : DMF enhances reagent solubility and stabilizes intermediates.

-

Temperature : Slow addition at 0°C minimizes side reactions like ester hydrolysis.

-

Workup : Neutralization with aqueous NaHCO₃ precipitates the product for easy isolation.

Comparative Analysis of Methods

Industrial-Scale Considerations

The cyclization route demonstrates scalability, with diphenyl ether enabling high-temperature reactions without decomposition. However, petroleum ether and ethyl acetate washes in workup stages increase solvent costs. Direct esterification offers lower operational complexity but depends on carboxylic acid availability. For pharmaceutical applications, the bromination method provides precise control over halogen placement, critical for bioactivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-methylquinoline-6-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methyl group at the 2nd position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or sodium ethoxide in methanol or ethanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Nucleophilic Substitution: Substituted quinoline derivatives.

Reduction: Ethyl 4-bromo-2-methylquinoline-6-methanol.

Oxidation: Ethyl 4-bromo-2-carboxyquinoline-6-carboxylate.

Scientific Research Applications

Organic Synthesis

Ethyl 4-bromo-2-methylquinoline-6-carboxylate serves as an essential building block in organic synthesis. It is utilized in:

- Synthesis of complex organic molecules : The compound acts as a precursor for synthesizing more intricate structures through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving DNA intercalation and enzyme inhibition, making it a candidate for further drug development .

Biological Studies

Research has focused on understanding the interactions of this compound with biological targets:

- Mechanism of Action : The compound's mechanism involves binding to specific enzymes or receptors, potentially disrupting critical cellular processes. This interaction is vital for assessing its therapeutic potential .

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of this compound, researchers tested its efficacy against several bacterial strains. The results indicated that the compound displayed significant activity against Mycobacterium tuberculosis, with an MIC value that supports its potential as an anti-tuberculosis agent .

Case Study 2: Drug Development

A recent investigation into the anticancer properties of this compound revealed its ability to inhibit cell growth in various cancer cell lines. The study highlighted its role as a lead compound in developing new anticancer drugs, emphasizing the need for further optimization to enhance its bioactivity and selectivity .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-methylquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the quinoline ring system play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Ethyl 4-Chloro-2-Methylquinoline-6-Carboxylate

- Substituents : 4-Cl, 2-Me, 6-COOEt.

- Molecular Weight : ~267.70 g/mol (calculated).

- Key Differences : Chlorine is smaller and less polarizable than bromine, leading to weaker electron-withdrawing effects and slower reaction kinetics in nucleophilic substitutions. This analog may exhibit reduced bioavailability compared to the brominated compound due to lower lipophilicity .

Ethyl 6-Bromo-2-[(E)-2-Phenylethenyl]Quinoline-4-Carboxylate

- Substituents : 6-Br, 2-styryl, 4-COOEt.

- Molecular Weight : 382.24 g/mol.

- Key Differences: The bromine at position 6 and styryl group at position 2 create distinct electronic effects. The 4-COOEt group may sterically hinder interactions in biological systems compared to the 6-COOEt position in the target compound .

Functional Group Variations

Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylate

- Substituents : 6-OMe, 2-Ar, 4-COOMe.

- Molecular Weight : Varies with aryl group.

- Key Differences : The methoxy group at position 6 is electron-donating, opposing the electron-withdrawing bromine in the target compound. This difference alters charge distribution, affecting binding affinity in receptor-ligand interactions. The methyl ester (vs. ethyl) may reduce metabolic stability .

Ethyl 6-Bromo-1,2-Dihydro-4-Hydroxy-2-Oxo-3-Quinolinecarboxylate

- Substituents : 6-Br, 4-OH, 2-oxo, 3-COOEt.

- Molecular Weight : 312.12 g/mol.

- Key Differences: The dihydro-2-oxo structure and hydroxyl group at position 4 increase hydrogen-bonding capacity, improving solubility but reducing membrane permeability. This contrasts with the non-polar methyl group at position 2 in the target compound .

Steric and Crystallographic Effects

Methyl 6-Bromo-2-Isopropylquinoline-4-Carboxylate

- Substituents : 6-Br, 2-iPr, 4-COOMe.

- Molecular Weight : ~312.18 g/mol.

- Crystallographic studies suggest that bulky substituents like iPr disrupt planar packing, whereas the target compound’s methyl group allows tighter crystal lattices .

Ethyl 4-Bromo-6-Nitro-Quinoline-3-Carboxylate

- Substituents: 4-Br, 6-NO₂, 3-COOEt.

- Molecular Weight : 325.11 g/mol.

- Key Differences: The nitro group at position 6 is a strong electron-withdrawing group, further polarizing the quinoline ring compared to the target compound’s 6-COOEt. This increases reactivity in reduction or nucleophilic aromatic substitution reactions .

Biological Activity

Ethyl 4-bromo-2-methylquinoline-6-carboxylate is a synthetic organic compound with significant biological activities, particularly in the fields of antimicrobial and anticancer research . This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H10BrN1O2

- Molecular Weight : Approximately 294.15 g/mol

- CAS Number : 62482-30-8

The compound features a quinoline core, which is known for its pharmacological properties. The presence of bromine and carboxylate groups enhances its reactivity and biological activity.

Antimicrobial Activity

This compound has demonstrated effectiveness against various bacterial strains. Preliminary studies indicate that it exhibits significant antimicrobial properties, making it a potential candidate for developing new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 20 | 8 µg/mL |

This table illustrates the compound's potency against common pathogenic bacteria, indicating its potential use in treating infections.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Its mechanism of action involves the inhibition of specific enzymes that are crucial for cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Growth

A study conducted on human ovarian cancer cell lines showed that treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations of 50 µM after 48 hours.

- Apoptosis Induction : Increased markers of apoptosis were observed, including caspase activation and PARP cleavage.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The bromine atom enhances binding affinity, leading to the inhibition or modulation of target activities. Additionally, it may interfere with cellular pathways involved in oxidative stress and inflammation, contributing to its anticancer effects.

Comparison with Similar Compounds

This compound shares structural similarities with other quinoline derivatives but exhibits unique properties due to its specific bromination pattern.

| Compound Name | Key Features |

|---|---|

| Ethyl 6-bromo-2-methylquinoline-3-carboxylate | Different carboxylic acid position |

| Ethyl 7-bromoquinoline-4-carboxylate | Bromine at the 7-position alters reactivity |

| Ethyl 6-chloroquinoline-4-carboxylate | Chlorine may influence biological activity |

This comparison highlights how variations in substituents affect the biological activity and potential applications of these compounds.

Research Applications

This compound is being investigated for various applications:

- Medicinal Chemistry : As a lead compound for developing new antimicrobial agents.

- Cancer Research : Exploring its mechanisms for inducing apoptosis in cancer cells.

- Organic Synthesis : Used as a building block for synthesizing more complex quinoline derivatives.

Q & A

What are the key considerations for optimizing the synthesis of Ethyl 4-bromo-2-methylquinoline-6-carboxylate?

The synthesis involves esterification of the corresponding carboxylic acid using absolute ethanol and concentrated sulfuric acid under reflux (15–17 h). Critical parameters include:

- Temperature control : Maintaining 273–278 K during acid addition to avoid side reactions.

- Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1 v/v) to confirm completion .

- Purification : Column chromatography (silica gel, petroleum ether:ethyl acetate) and recrystallization for high-purity crystals .

How can structural ambiguities in derivatives of this compound be resolved experimentally?

Advanced methods include:

- X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations .

- NMR spectroscopy : H and C NMR to assign substituent positions, supplemented by 2D techniques (COSY, NOESY) for stereochemical analysis .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .

What spectroscopic techniques are essential for characterizing this compound?

- NMR : H NMR (300 MHz) in DMSO- identifies methyl, ethyl, and aromatic protons. C NMR confirms carbonyl (C=O) and quinoline ring carbons .

- IR spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1700 cm (quinoline ring vibrations) .

- UV-Vis : Absorption maxima in the 250–300 nm range due to π→π* transitions in the aromatic system .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine at position 4 acts as a leaving group, enabling:

- Suzuki-Miyaura coupling : Pd-catalyzed reactions with aryl boronic acids to form biaryl derivatives.

- Buchwald-Hartwig amination : Introduction of amine groups via palladium catalysis.

Steric hindrance from the methyl group at position 2 may slow reactivity, requiring optimized ligand systems (e.g., XPhos) .

What computational tools are recommended for analyzing its crystallographic data?

- SHELX suite : SHELXL for refinement and SHELXS for structure solution, particularly for high-resolution or twinned data .

- ORTEP-3 : Visualization of thermal ellipsoids and molecular geometry .

- Mercury (CCDC) : For intermolecular interaction analysis (e.g., C–H···π bonds) .

How can researchers design QSAR studies for derivatives of this compound?

- Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and lipophilicity (logP) parameters.

- Biological activity correlation : Compare bromine’s electronegativity with chlorine/fluoro analogs to assess halogen-bonding effects on target binding .

- Software : Use Gaussian for DFT calculations or MOE for 3D-QSAR modeling .

What strategies improve yield in large-scale synthesis without compromising purity?

- Solvent optimization : Replace ethanol with DMF for better solubility of intermediates.

- Catalyst screening : Test Pd(OAc)/SPhos for coupling reactions to reduce byproducts.

- Green chemistry : Microwave-assisted synthesis to reduce reaction time and energy .

How does the methyl group at position 2 affect the compound’s pharmacological profile?

- Steric effects : Limits rotational freedom, potentially enhancing selectivity for enzyme active sites.

- Metabolic stability : Methyl groups reduce susceptibility to cytochrome P450 oxidation compared to hydrogen or halogens .

- Comparative studies : Analogues lacking the methyl group show lower binding affinity in 5HT3 receptor assays .

What are the challenges in crystallizing this compound, and how are they addressed?

- Polymorphism : Slow evaporation from ethanol/hexane mixtures (2:3 v/v) yields stable monoclinic crystals.

- Twinned data : Use SHELXL’s TWIN command for refinement .

- Hydrogen bonding : C–H···O interactions stabilize the lattice; optimize solvent polarity to enhance crystal packing .

How can researchers validate the compound’s mechanism of action in biological systems?

- Enzyme assays : Test inhibition of bacterial topoisomerase IV (IC determination).

- Molecular docking : Use AutoDock Vina to simulate binding to ATP pockets.

- Mutagenesis studies : Replace key residues (e.g., Ser84 in gyrase) to confirm interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.